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Compound of Interest

Compound Name: (2S,3S)-3-aminopentan-2-ol

Cat. No.: B15315865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
(2S,3S)-3-aminopentan-2-ol. Due to a lack of specific experimental data for this stereocisomer
in publicly accessible literature, this document outlines the established experimental and
computational methodologies used to determine these crucial parameters for similar amino
alcohols. Understanding these properties is vital for applications in drug development, chemical
synthesis, and safety engineering, as they govern the stability, reactivity, and energy content of
the molecule.

Thermochemical Data

Thermochemical data are fundamental to predicting the behavior of a compound in chemical
reactions and processes. The key parameters include the standard molar enthalpy of formation
(AfH®), standard molar entropy (S°), and heat capacity (Cp).

As of late 2025, specific experimentally determined thermochemical values for (2S,3S)-3-
aminopentan-2-ol have not been reported in peer-reviewed literature. Therefore, the following
table provides a template for the required data, which would typically be determined using the
experimental and computational methods described in the subsequent sections. For context,
general properties for the non-stereospecific 3-aminopentan-2-ol are included where available.
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Thermochemical

Value for (2S,3S)-3-

Symbol . Method
Property aminopentan-2-ol
Physical Properties
Molecular Formula CsH13NO CsH13NO[1] -
Molar Mass M 103.16 g/mol [1][2] -

- _ 186.8 + 13.0 °C o
Boiling Point Tb , Prediction
(Predicted)[1]
Enthalpy Data
Standard Molar )
_ _ Experimental/Comput
Enthalpy of Formation  AfH°(g) Not Available )
ational

(9as)
Standard Molar
Enthalpy of Formation  AfH°(l) Not Available Experimental
(liquid)
Standard Molar
Enthalpy of AvapH° Not Available Experimental
Vaporization
Standard Molar
Enthalpy of AcH° Not Available Experimental
Combustion
Entropy & Heat
Capacity
Standard Molar ) )

S°(g) Not Available Computational
Entropy (gas)
Molar Heat Capacity ) )

Cp(l) Not Available Experimental

(liquid)

Methodologies for Determination of
Thermochemical Properties
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The thermochemical properties of amino alcohols are determined through a combination of
rigorous experimental techniques and high-level quantum chemical calculations.[3]

a) Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (AfH®) in the liquid or solid phase is most accurately
determined via combustion calorimetry.

e Principle: A precisely weighed sample of the substance is completely combusted in a high-
pressure oxygen environment within a device known as a bomb calorimeter. The heat
released by the combustion reaction is absorbed by the surrounding water bath, and the
resulting temperature change is meticulously measured.

o Methodology:

o Sample Preparation: A sample of (2S,3S)-3-aminopentan-2-ol of known mass is placed in
a crucible inside the calorimetric bomb.

o Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~3
MPa).

o Ignition: The sample is ignited via an electrical fuse.

o Temperature Measurement: The temperature of the water bath is recorded at regular
intervals before, during, and after combustion to determine the total temperature rise.

o Calculation: The standard molar energy of combustion (AcU°®) is calculated from the
temperature change and the known energy equivalent of the calorimeter. This value is
then corrected to obtain the standard molar enthalpy of combustion (AcH®).

o Hess's Law Application: The standard molar enthalpy of formation of the compound is
derived using Hess's Law, from the enthalpies of formation of the combustion products
(COz2, H20, and N2).[4]

b) Transpiration Method for Enthalpy of Vaporization
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The standard molar enthalpy of vaporization (AvapH°) is determined by measuring the vapor
pressure of the substance as a function of temperature.[3]

» Principle: An inert gas is passed at a known flow rate over the surface of the liquid sample at
a constant temperature. The gas becomes saturated with the vapor of the substance. By
measuring the mass loss of the sample over time, the vapor pressure can be calculated.

o Methodology:
o Setup: The sample is placed in a thermostatically controlled saturator.

o Gas Flow: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a
precisely controlled flow rate.

o Condensation & Measurement: The vapor-saturated gas is passed through a cold trap to
condense the substance. The amount of condensed substance is determined
gravimetrically or by other analytical methods.

o Clausius-Clapeyron Equation: Vapor pressures are measured at several different
temperatures. The enthalpy of vaporization is then derived from the slope of the line in a
plot of In(P) versus 1/T, according to the Clausius-Clapeyron equation.[4]

High-level ab initio quantum chemical methods are essential for predicting gas-phase
thermochemical properties and for validating experimental results.[5] Methods like Gaussian-n
(G3, G4) and Complete Basis Set (CBS) are commonly employed.[6]

e Principle: These methods solve the electronic Schrodinger equation to determine the total
electronic energy of a molecule. By calculating the energies of the molecule and its
constituent elements in their standard states, the gas-phase enthalpy of formation can be
derived.

e Methodology (G4 Theory Example):

o Geometry Optimization: The molecular geometry of (2S,3S)-3-aminopentan-2-ol is
optimized at the B3LYP/6-31G(2df,p) level of theory.
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o Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level
to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

o Single-Point Energy Calculations: A series of high-level single-point energy calculations
are performed with progressively larger basis sets and higher levels of electron
correlation.

o Extrapolation: The results are extrapolated to the complete basis set limit.

o Core Corrections: Additional corrections, such as higher-level correlation effects and spin-
orbit coupling for atoms, are applied.

o Enthalpy Calculation: The total G4 energy is used in an atomization scheme, where the
molecule is dissociated into its constituent atoms. The enthalpy of formation at 298.15 K is
then calculated by combining the computed enthalpy of atomization with the known
experimental enthalpies of formation of the gaseous atoms.[5]

Workflow and Data Integration

The determination of accurate thermochemical data relies on a synergistic approach combining
experimental measurements with computational chemistry. The following diagram illustrates the
logical workflow for this process.
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Workflow for Thermochemical Property Determination.

This diagram illustrates the parallel experimental and computational pathways to determine the
gas-phase enthalpy of formation. The experimental value is derived by combining the enthalpy
of formation in the liquid state (from combustion calorimetry) with the enthalpy of vaporization.
This result is then compared with high-level computational predictions for validation and
consistency, leading to a final, reliable set of thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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